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molecular formula C10H9F2NO3 B8378325 Methyl [(2,3-difluorobenzoyl)amino]acetate CAS No. 1072833-88-5

Methyl [(2,3-difluorobenzoyl)amino]acetate

Cat. No. B8378325
M. Wt: 229.18 g/mol
InChI Key: GBIYJECQSIOVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530694B2

Procedure details

To a solution of 2,3-difluorobenzoic acid (0.190 g, 1.2 mmol) in tetrahydrofuran (5 mL) were added glycine methyl ester hydrochloride (0.150 g, 1.2 mmol), HOBt (0.162 g, 1.2 mmol), DIEA (0.209 mL, 1.2 mmol) and EDCI (0.252 g, 1.3 mmol). The reaction mixture was allowed to stir overnight. The reaction mixture was quenched with a saturated solution of sodium bicarbonate and the product partitioned into DCM. Separation of the organic layer followed by removal of the solvent gave methyl [(2,3-difluorobenzoyl)amino]acetate which was used in the next step without purification.
Name
2,3-difluorobenzoic acid
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
0.162 g
Type
reactant
Reaction Step One
Name
Quantity
0.209 mL
Type
reactant
Reaction Step One
Name
Quantity
0.252 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.Cl.[CH3:13][O:14][C:15](=[O:18])[CH2:16][NH2:17].C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.CCN=C=NCCCN(C)C>O1CCCC1>[F:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:17][CH2:16][C:15]([O:14][CH3:13])=[O:18])=[O:6] |f:1.2|

Inputs

Step One
Name
2,3-difluorobenzoic acid
Quantity
0.19 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1F
Name
Quantity
0.15 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
0.162 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.209 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.252 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a saturated solution of sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
the product partitioned into DCM
CUSTOM
Type
CUSTOM
Details
Separation of the organic layer
CUSTOM
Type
CUSTOM
Details
followed by removal of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C(=O)NCC(=O)OC)C=CC=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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